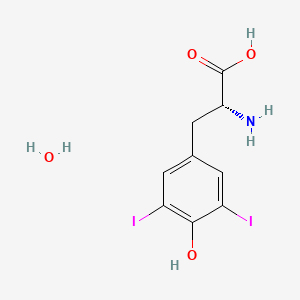

3,5-Diiodo-D-tyrosine monohydrate

Description

Historical Context of Diiodotyrosine Research and Discovery

The journey of diiodotyrosine research is intrinsically linked to the broader history of thyroid hormone discovery. The story begins with the recognition of iodine as an essential component for normal thyroid function in the 19th century. nih.govkarger.com In 1811, Bernard Courtois first discovered iodine. karger.com The clinical understanding of thyroid function and dysfunction progressed throughout the 19th century, with significant milestones such as the characterization of myxedema and the successful use of thyroid extracts for treatment. karger.com

The early 20th century marked a pivotal period with the isolation of "thyroxin" (thyroxine) by Edward Kendall in 1914. karger.com This discovery spurred further investigation into the components and synthesis of thyroid hormones. Subsequent research led to the identification of diiodotyrosine as a key precursor in the biosynthesis of these crucial hormones. wikipedia.org The availability of radioiodine, particularly ¹³¹I, in the mid-20th century greatly facilitated the study of thyroid hormone metabolism, allowing researchers to trace the uptake and transformation of iodine within the thyroid gland. nih.gov These studies solidified the understanding of monoiodotyrosine (MIT) and diiodotyrosine (DIT) as fundamental building blocks for triiodothyronine (T3) and thyroxine (T4). wikipedia.orgoup.com

Significance of 3,5-Diiodo-D-tyrosine in Biochemical Pathways and Synthetic Chemistry

3,5-Diiodotyrosine, in its L-form, is a naturally occurring intermediate in the thyroid hormone synthesis pathway. nih.govhmdb.ca It is formed from the iodination of monoiodotyrosine and serves as a direct precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). wikipedia.orghmdb.ca Two molecules of diiodotyrosine combine to form T4, while one molecule of diiodotyrosine and one of monoiodotyrosine combine to form T3. wikipedia.org

Beyond its natural role, 3,5-diiodotyrosine and its derivatives are valuable in synthetic chemistry. The presence of two iodine atoms on the tyrosine ring provides reactive sites for further chemical modifications. This has been exploited in the development of synthetic routes to thyroid hormone analogs and other biologically active molecules. For instance, processes have been developed for the synthesis of 3,5-diiodothyronines from 3,5-diiodotyrosine, highlighting its utility as a starting material in organic synthesis. google.comnih.gov

Stereoisomeric Considerations: D- versus L-Forms of 3,5-Diiodotyrosine in Research

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. ajinomoto.com These are designated as either L- (levo, or left-handed) or D- (dextro, or right-handed) forms. ajinomoto.commasterorganicchemistry.com In biological systems, there is a strong preference for L-amino acids in protein synthesis. ajinomoto.comquora.com

This preference is a key consideration in diiodotyrosine research. The naturally occurring and biologically active form in thyroid hormone synthesis is L-3,5-diiodotyrosine. nih.gov However, the D-form, 3,5-Diiodo-D-tyrosine, serves as an important tool in research. medchemexpress.com By comparing the effects of the D- and L-forms, scientists can investigate the stereospecificity of biological processes, such as enzyme-substrate interactions and receptor binding. The use of the D-isomer can help to elucidate the specific mechanisms of action of the L-isomer and to probe the structural requirements of biological targets. quora.com

Scope and Objectives of Contemporary Research on 3,5-Diiodo-D-tyrosine

Current research on 3,5-diiodotyrosine and its related compounds, particularly the metabolite 3,5-diiodo-L-thyronine (T2), is multifaceted. A significant area of investigation revolves around the metabolic effects of these compounds. nih.govfrontiersin.org Studies in animal models have shown that 3,5-T2 can increase the resting metabolic rate and may have beneficial effects on lipid metabolism. nih.govnih.gov

Researchers are also exploring the molecular mechanisms underlying these effects. Evidence suggests that 3,5-T2 may act through pathways independent of traditional thyroid hormone receptors, with mitochondria being a potential primary target. nih.govresearchgate.net Investigations are ongoing to understand how these compounds influence mitochondrial function, such as fatty acid oxidation and thermogenesis. nih.govnih.gov Furthermore, the potential for these molecules to modulate various signaling pathways and gene expression is an active area of study. nih.gov While much of the metabolic research focuses on the L-thyronine derivative, the foundational understanding of diiodotyrosine chemistry and biology remains crucial for interpreting these findings and designing new research avenues.

Chemical Properties of 3,5-Diiodo-D-tyrosine monohydrate

| Property | Value |

| Molecular Formula | C₉H₁₁I₂NO₄ |

| Molecular Weight | 469.01 g/mol pharmacompass.com |

| Appearance | White to light yellow powder/crystal tcichemicals.com |

| Purity (HPLC) | min. 97.0 area% tcichemicals.com |

| CAS Number | 16711-71-0 medchemexpress.com |

Detailed Research Findings

| Research Area | Key Findings |

| Metabolic Effects of 3,5-diiodo-L-thyronine (T2) | In rodent models, administration of 3,5-T2 has been shown to increase resting metabolic rate and reduce body weight gain in animals on a high-fat diet. nih.govnih.gov It has also been observed to reverse hepatic fat accumulation by enhancing mitochondrial fatty acid oxidation. nih.gov |

| Mitochondrial Targeting | Research suggests that the metabolic effects of 3,5-T2 may be mediated through direct actions on mitochondria, independent of nuclear thyroid hormone receptors. nih.govresearchgate.net It has been shown to rapidly enhance mitochondrial fatty acid oxidation and thermogenesis in rat skeletal muscle. nih.gov |

| Synthetic Utility | 3,5-Diiodotyrosine is a key starting material for the chemical synthesis of thyroxine and its analogs. google.comnih.gov |

| Stereospecificity | While the L-form is the natural isomer involved in thyroid hormone synthesis, the D-form is utilized in research to study the stereochemical requirements of biological processes. nih.govquora.commedchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVJOFLSAAXNES-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213475-53-7 | |

| Record name | D-Tyrosine, 3,5-diiodo-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213475-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Enzymatic Mechanisms of Diiodotyrosine Formation

Enzymatic Iodination of Tyrosine Residues

The enzymatic iodination of tyrosine is the foundational process for thyroid hormone synthesis, involving the incorporation of iodine into tyrosine molecules. This reaction is catalyzed by a specific class of enzymes known as peroxidases.

The key enzyme responsible for the synthesis of monoiodotyrosine (MIT) and diiodotyrosine (DIT) in the thyroid gland is thyroid peroxidase (TPO). wikipedia.orgyoutube.com TPO is located on the apical membrane of thyroid follicular cells, where it catalyzes the oxidation of iodide ions (I⁻) that have been transported into the colloid, a fluid-filled space within the thyroid follicles. youtube.comwikipedia.org

This oxidation step, which requires hydrogen peroxide as a co-substrate, converts iodide into a more reactive iodine species. wikipedia.orgyoutube.com This reactive iodine is then incorporated onto specific tyrosine residues of a large glycoprotein (B1211001) called thyroglobulin (Tg), which acts as a scaffold for hormone synthesis. wikipedia.orgyoutube.com The iodination process occurs sequentially: the addition of one iodine atom to a tyrosine residue forms MIT. youtube.comyoutube.com Subsequently, the addition of a second iodine atom to the same MIT residue results in the formation of 3,5-Diiodo-L-tyrosine (DIT). youtube.comyoutube.comyoutube.com Both MIT and DIT, while still attached to the thyroglobulin backbone, are the essential precursors for thyroid hormones. youtube.comyoutube.com

The precise mechanism of peroxidase-catalyzed iodination has been the subject of extensive research, with several proposed models. A central feature of the mechanism is the reaction of the peroxidase enzyme with hydrogen peroxide (H₂O₂) to form an oxidized intermediate known as Compound I. nih.govnih.gov This highly reactive species then oxidizes the iodide ion.

There has been debate regarding the exact identity of the iodinating species. Some studies suggest that molecular iodine (I₂) is an intermediate, while others provide evidence against it being the primary agent in TPO-catalyzed reactions. acs.org A prevailing theory is that the active iodinating species is an enzyme-bound form of oxidized iodine, potentially hypoiodous acid (HOI) or an enzyme-hypoiodite complex ([EOI]⁻). nih.govacs.orgnih.gov This enzyme-bound intermediate then directly reacts with the tyrosine residues on thyroglobulin. nih.gov This direct transfer mechanism, without the release of free I₂, is supported by kinetic studies. acs.org It is proposed that both iodination and the subsequent coupling of iodotyrosines are mediated by a specific form of TPO Compound I known as the porphyrin pi-cation radical. nih.gov

Peroxidase-catalyzed iodination exhibits substrate specificity, primarily targeting tyrosine residues that are part of the thyroglobulin protein. nih.gov The specific microenvironment of each tyrosine residue within the thyroglobulin structure influences its susceptibility to iodination. nih.gov

| Substrate | Relative Reaction Rate | Enzyme System | Key Observation |

|---|---|---|---|

| L-Tyrosine | Faster | Lactoperoxidase (LPO) | A small decrease in the rate of MIT formation is observed when D-tyrosine is substituted for L-tyrosine. nih.govacs.org |

| D-Tyrosine | Slower |

Biosynthetic Precursors and Intermediates in Iodothyronine Pathways

The formation of DIT is an intermediate step in a larger biosynthetic pathway that culminates in the production of the active thyroid hormones, the iodothyronines.

The synthesis of 3,5-Diiodo-L-tyrosine occurs on the thyroglobulin (Tg) protein matrix within the thyroid colloid. youtube.comyoutube.com The process begins after iodide ions are oxidized by thyroid peroxidase (TPO). wikipedia.org

Organification/Iodination: TPO catalyzes the attachment of the oxidized iodine to the phenol (B47542) ring of specific tyrosine residues on Tg. wikipedia.orgyoutube.com

MIT Formation: The initial iodination results in the formation of 3-monoiodo-L-tyrosine (MIT). youtube.com

DIT Formation: A second iodination event, also catalyzed by TPO, adds another iodine atom to the same MIT residue at the 5-position of the phenol ring, yielding 3,5-Diiodo-L-tyrosine (DIT). youtube.comwikipedia.org

These DIT residues, still incorporated within the Tg polypeptide chain, are now ready for the final step of thyroid hormone synthesis. wikipedia.org

3,5-Diiodo-L-tyrosine (the biologically synthesized form) is a direct and crucial precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3). youtube.comwikipedia.org

Formation of Thyroxine (T4): The primary pathway for T4 synthesis involves the oxidative coupling of two DIT residues. wikipedia.orgyoutube.com This reaction, also catalyzed by TPO, joins two DIT molecules that are in close proximity on the thyroglobulin backbone to form a T4 residue. wikipedia.orgnih.gov

Formation of Triiodothyronine (T3): T3, the more potent thyroid hormone, is formed by the coupling of one DIT molecule with one MIT molecule. wikipedia.orgjove.com

After the coupling reactions, the entire thyroglobulin molecule, containing T4, T3, and remaining MIT and DIT residues, is taken back into the thyroid follicular cell. youtube.comyoutube.com There, lysosomal enzymes break down the protein, releasing the hormones into the bloodstream. wikipedia.orgyoutube.com

Non Enzymatic Chemical Reactivity and Iodination Mechanisms

Non-Enzymatic Iodination of Tyrosine and Related Phenols

The non-enzymatic iodination of tyrosine involves the electrophilic substitution of hydrogen atoms on the phenolic ring with iodine. This reaction is of significant interest due to its relevance in biological systems where oxidative stress can lead to the formation of halogenated molecules. nih.govbris.ac.uknih.gov The primary iodinating species in aqueous solutions are often molecular iodine (I₂) or hypoiodous acid (HOI). nih.govnih.gov

Studies have shown that non-enzymatic iodination, particularly when mediated by I₂, can be inhibited by excess iodide (I⁻) and/or hydrogen peroxide (H₂O₂). nih.gov This inhibition occurs because iodide and hydrogen peroxide can act as alternative "iodine acceptors," competing with tyrosine for the active iodinating agent. nih.gov This competition leads to the formation of the triiodide ion (I₃⁻) or results in the degradation of H₂O₂. nih.govnih.gov

The actual iodinating agent can vary depending on the reaction conditions. While enzyme-bound species are central to biological catalysis, in non-enzymatic systems, species like I₂, HOI, or ICl (in the presence of chloride) can directly iodinate tyrosine. nih.gov Evidence suggests that hypoiodous acid (HOI) is a key iodinating species in mixtures of iodine and iodide. nih.gov

Reaction Kinetics and Rate Laws of Iodination

The rate law can be expressed as: Rate = k[Tyrosine][I₂] scialert.net

Where:

k is the rate constant.

[Tyrosine] is the concentration of tyrosine.

[I₂] is the concentration of iodine.

This rate law was determined by monitoring the reaction at different initial concentrations of both reactants and observing the effect on the initial reaction rate. scialert.net The progress of the reaction can be followed by observing the decrease in the absorbance of the iodine solution over time. scialert.net While these specific kinetic studies were performed on L-tyrosine, the reaction kinetics for the iodination of the aromatic ring of D-tyrosine are expected to be identical under the same conditions, as the stereochemistry of the alpha-carbon does not influence the reactivity of the distant phenolic ring.

Table 1: Kinetic Parameters for the Reaction of L-Tyrosine and Iodine at pH 5.6 This interactive table summarizes the experimentally determined kinetic parameters.

| Parameter | Value at 15.0 °C | Value at 25.0 °C | Unit | Reference |

|---|---|---|---|---|

| Rate Law | Rate = k[L-T][I₂] | Rate = k[L-T][I₂] | - | scialert.net |

| Overall Order | 2 | 2 | - | scialert.net |

| Order wrt L-Tyrosine | 1 | 1 | - | scialert.net |

| Order wrt Iodine | 1 | 1 | - | scialert.net |

| Activation Energy (Ea) | - | 45.3 | kJ/mol | scialert.net |

| Enthalpy of Activation (ΔH‡) | - | 42.8 | kJ/mol | scialert.net |

| Entropy of Activation (ΔS‡) | - | -108.3 | J/(mol·K) | scialert.net |

| Gibbs Free Energy of Activation (ΔG‡) | - | 75.1 | kJ/mol | scialert.net |

Data sourced from kinetic studies on L-tyrosine. scialert.net

Influence of Environmental Factors on Non-Enzymatic Processes (e.g., pH, Catalysis)

Environmental conditions play a critical role in directing the course and rate of non-enzymatic iodination.

pH: The pH of the solution is a major influencing factor. mdpi.com For the iodination of tyrosine, the phenolate (B1203915) form of the tyrosine side chain is more reactive toward electrophilic attack than the protonated phenol (B47542). Therefore, the reaction rate is generally dependent on pH. In a study on the reaction between L-tyrosine and iodine, a pH of 5.6 was maintained using an acetate (B1210297) buffer, indicating the importance of pH control in kinetic studies. scialert.net The pKa of the tyrosine phenolic group is around 10, but halogenation can lower this value, potentially affecting reaction progression and the properties of the resulting iodinated products. nih.govmdpi.com

Catalysis: While this section focuses on non-enzymatic processes, it is worth noting that the principles of catalysis in related reactions provide insight. For instance, in the iodination of acetone, an acid catalyst (HCl) is used, and the reaction rate is dependent on the concentration of the hydrogen ion. researchgate.net This highlights how catalysts can influence reaction rates by altering the concentration or reactivity of key species. In the context of tyrosine iodination, the presence of other substances that can interact with iodine or tyrosine can modulate the reaction rate. As mentioned, excess iodide can inhibit the reaction by forming the less reactive triiodide (I₃⁻) ion. nih.govnih.gov

Quantum Chemical and Computational Approaches to Iodination Mechanisms

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide powerful tools for elucidating the mechanisms of chemical reactions, including the iodination of tyrosine. neliti.comdoaj.orgrsc.org These computational methods allow for the modeling of reaction pathways, the identification of transition states, and the calculation of reaction energetics, offering a molecular-level understanding that complements experimental findings. researchgate.net

Theoretical Modeling of Iodinating Agent Interaction

Computational studies have been employed to model the interaction between iodinating agents and tyrosine. DFT and semi-empirical methods like PM3 have been used to study the oxidation of L-tyrosine by molecular iodine. neliti.comdoaj.orgresearchgate.net These models help in identifying the most probable reactive sites on the tyrosine molecule by analyzing parameters such as net charges and frontier orbital energies. neliti.comdoaj.org

One study used DFT to investigate the iodination mechanism of tyrosine by various iodinating agents, including hypoiodous acid (HOI). rsc.org Another computational study verified that van der Waals forces can induce the aggregation of HOI with tyrosine, which leads to the formation of iodinated derivatives. oatext.com This modeling suggests that the interaction begins with the formation of a complex between the iodinating agent and the tyrosine ring, followed by the electrophilic attack. For instance, in a modeled aggregate of tyrosine with I⁺ and HO⁻, the nonbonding distance between the iodine cation and an ortho carbon of the tyrosine ring was found to be short (2.259 Å), indicating a strong interaction preceding the substitution reaction. oatext.com

Energetic Landscape of Halogenation Reactions

Computational chemistry is instrumental in mapping the energetic landscape of halogenation reactions. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. researchgate.net

In a computational study of L-tyrosine oxidation by iodine using both PM3 and DFT methods, the enthalpies of the reaction and the energies of postulated transition states were calculated. neliti.comdoaj.orgresearchgate.net The DFT model calculated that the Gibbs free energy (ΔG°) and entropy (ΔS°) for the transition states were large and negative, suggesting that the iodination processes are exergonic associative substitution reactions. neliti.comdoaj.org The energy diagrams derived from these calculations show the energy profiles of the reaction, highlighting the most energetically favored transition state. researchgate.net These theoretical approaches have also been used to compare the halogenation of tyrosine by different halogens (Cl, Br, I), providing insights into their relative reactivities. rsc.org

Table 2: Calculated Enthalpies for L-Tyrosine Oxidation by Iodine This interactive table presents computationally derived enthalpy values for reaction components.

| Method | Species | Calculated Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|---|

| PM3 | Transition State 1 (TS1) | 932.15 | researchgate.net |

| PM3 | Transition State 2 (TS2) | 1001.15 | researchgate.net |

| PM3 | Transition State 3 (TS3) | 1095.16 | researchgate.net |

| PM3 | Transition State 4 (TS4) | 1204.04 | researchgate.net |

| PM3 | Overall Reaction (ΔH) | 216.97 | neliti.comdoaj.org |

| DFT | Overall Reaction (ΔH) | -36327404.72 | neliti.comdoaj.org |

Note: The large negative enthalpy from the DFT calculation reported in the source literature appears anomalous and may reflect specific model parameters or conventions. The PM3 results show the relative energies of different potential transition states. neliti.comdoaj.orgresearchgate.net

Metabolic Fates and Derivative Pathways of Diiodotyrosine Non Clinical Focus

Role as an Intermediate in Iodothyronine Biosynthesis (e.g., Thyroxine, Triiodothyronine)

3,5-Diiodo-D-tyrosine (DIT) is a crucial intermediate in the biosynthesis of thyroid hormones. wikipedia.orgyoutube.com These hormones, primarily thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. nih.gov The synthesis of thyroid hormones occurs within the thyroid gland and involves the iodination of tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin. nih.govyoutube.com

The process begins with the uptake of iodide by the thyroid follicular cells. This iodide is then oxidized to iodine (I2) by the enzyme thyroid peroxidase (TPO). nih.gov TPO then catalyzes the incorporation of this iodine onto the tyrosine residues of thyroglobulin, a process known as organification. nih.govyoutube.com This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov

The final step in the synthesis of thyroid hormones is the coupling of these iodotyrosine residues, also catalyzed by TPO. nih.govresearchgate.net This oxidative coupling reaction involves the joining of two iodotyrosine molecules to form the characteristic thyronine structure. researchgate.netnih.gov

Specifically:

The coupling of two molecules of diiodotyrosine (DIT) results in the formation of thyroxine (T4). wikipedia.orgyoutube.comnih.gov

The coupling of one molecule of monoiodotyrosine (MIT) and one molecule of diiodotyrosine (DIT) forms triiodothyronine (T3). wikipedia.orgyoutube.comnih.govwikipedia.org

This coupling reaction is a complex process that is thought to involve the generation of iodotyrosyl radicals. researchgate.netnih.gov The reaction is highly dependent on the structure of thyroglobulin and the presence of hydrogen peroxide. researchgate.net While thyroid peroxidase is the primary enzyme responsible for this reaction in the thyroid, other heme-containing peroxidases can also catalyze this coupling. nih.gov The formation of T4 is generally favored over T3 under most physiological conditions. nih.gov In vitro studies have shown that the addition of free diiodotyrosine can stimulate the coupling reaction, suggesting a radical chain propagation mechanism. nih.govnih.gov The optimal pH for this coupling reaction in vitro is 7.0. nih.gov

| Precursor 1 | Precursor 2 | Resulting Thyronine | Reference |

|---|---|---|---|

| Diiodotyrosine (DIT) | Diiodotyrosine (DIT) | Thyroxine (T4) | wikipedia.orgyoutube.comnih.gov |

| Monoiodotyrosine (MIT) | Diiodotyrosine (DIT) | Triiodothyronine (T3) | wikipedia.orgyoutube.comnih.govwikipedia.org |

Diiodotyrosine serves as a valuable precursor in the synthesis of radiolabeled thyronine analogs for research purposes. These labeled compounds are instrumental in studying the metabolism, distribution, and mechanism of action of thyroid hormones. For instance, in vitro methods have been developed to measure the coupling activity of thyroid peroxidase by tracking the formation of T3 from newly iodinated thyroglobulin, a process that can be stimulated by the addition of diiodotyrosine. nih.gov This allows researchers to investigate the enzymatic process of hormone synthesis under controlled laboratory conditions. nih.gov

Deiodination and Degradation Pathways of Iodinated Tyrosines and Thyronines in Model Systems

Once thyroid hormones are synthesized and released, they undergo various metabolic processes, including deiodination and degradation. These pathways are crucial for regulating the levels of active hormone and for recycling iodide.

A key family of enzymes involved in thyroid hormone metabolism is the iodothyronine deiodinases. nih.govwikipedia.org These selenoenzymes are responsible for the selective removal of iodine atoms from thyroxine and its derivatives. nih.gov This deiodination can either activate or inactivate the hormone. wikipedia.org For example, the conversion of T4 to the more potent T3 is an activation step, while the conversion of T4 to reverse T3 (rT3) is an inactivation step. wikipedia.org

In addition to the iodothyronine deiodinases that act on T3 and T4, another important enzyme is iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1. wikipedia.orgnih.gov This enzyme is not a selenoenzyme. wikipedia.org The primary role of IYD is to salvage iodide from the byproducts of thyroid hormone synthesis, namely monoiodotyrosine and diiodotyrosine. wikipedia.orgnih.gov After thyroglobulin is broken down to release T3 and T4, any leftover MIT and DIT are deiodinated by IYD. wikipedia.org This releases iodide, which can then be reused for the synthesis of new thyroid hormones, creating an efficient iodide cycle within the thyroid. wikipedia.org Iodotyrosine deiodinase activity is also found in the liver and kidneys. wikipedia.org This enzyme is highly specific for halotyrosines and can also de-brominate and de-chlorinate bromo- and chlorotyrosines. nih.gov The reaction is dependent on NADPH and uses flavin mononucleotide (FMN) as a cofactor. wikipedia.org

| Enzyme | Substrate(s) | Primary Function | Cofactor(s) | Reference |

|---|---|---|---|---|

| Iodothyronine Deiodinases (Types I, II, III) | Thyroxine (T4), Triiodothyronine (T3) | Activation and inactivation of thyroid hormones | Selenium (as selenocysteine) | nih.govwikipedia.org |

| Iodotyrosine Deiodinase (IYD) | Monoiodotyrosine (MIT), Diiodotyrosine (DIT) | Iodide salvage from byproducts of hormone synthesis | NADPH, Flavin Mononucleotide (FMN) | wikipedia.org |

Beyond deiodination, iodinated tyrosines and thyronines can be metabolized through alternative pathways, although these are generally considered minor routes in normal physiology. nih.goveur.nl These pathways include:

Oxidative deamination and decarboxylation: The alanine (B10760859) side chain of iodothyronines can be modified to form iodothyroacetic acids. nih.govresearchgate.net For example, T4 can undergo oxidative deamination to form 3,5,3',5'-tetraiodothyropyruvic acid, which is then decarboxylated to produce tetraiodothyroacetic acid (tetrac). researchgate.net This transformation has been demonstrated in homogenates of liver, kidney, and brain in model systems. eur.nl

Conjugation: The phenolic hydroxyl group of iodothyronines can undergo sulfation or glucuronidation. nih.govresearchgate.net Sulfation, in particular, can accelerate the deiodination of T4 and T3 to their inactive metabolites. nih.gov

Ether link cleavage: The bond connecting the two phenyl rings of the thyronine structure can be broken, which may be a more significant pathway during infections. nih.gov

In plants, tyrosine metabolism is a starting point for a wide array of natural compounds, and pathways involving decarboxylation and deamination are well-established. nih.gov For instance, tyrosine can be converted to 4-hydroxyphenylacetaldehyde through a process of decarboxylation and oxidative deamination. nih.gov While the specific enzymes and physiological relevance may differ, the existence of these pathways in other biological systems highlights the potential for diverse metabolic fates of tyrosine and its derivatives.

Synthetic Methodologies for 3,5 Diiodo D Tyrosine Monohydrate and Its Analogs

Laboratory Synthesis of 3,5-Diiodo-Tyrosine from Tyrosine

The foundational method for producing 3,5-diiodotyrosine involves the direct iodination of tyrosine. This process introduces two iodine atoms onto the phenolic ring of the tyrosine molecule.

The direct iodination of L-tyrosine to yield 3,5-diiodo-L-tyrosine is a well-established laboratory procedure. chemicalbook.com One common method involves the use of iodine in the presence of sodium iodide dissolved in aqueous ethylamine. chemicalbook.com Another approach utilizes a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide to facilitate the iodination reaction. chemicalbook.com

More contemporary methods employ specific iodinating reagents to achieve this transformation. N-Iodosuccinimide (NIS) is an effective reagent for the iodination of protected tyrosine derivatives. acs.org For instance, Boc-OMe-L-tyrosine can be iodinated using NIS in dichloromethane (B109758) at low temperatures. acs.org A solvent-free approach has also been developed, utilizing 2,4,6,8-tetraiodoglycoluril as the iodinating agent, which offers advantages such as shorter reaction times and simpler work-up procedures. nih.govresearchgate.net 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH) serves as another alternative to molecular iodine and NIS for the iodination of aromatic compounds. youtube.com

The efficiency of the direct iodination of tyrosine is highly dependent on the specific reaction conditions. When using N-iodosuccinimide to iodinate Boc-OMe-L-tyrosine, the reaction is typically carried out at 0°C and monitored by thin-layer chromatography. acs.org After the consumption of the starting material, the reaction is quenched with a solution of sodium thiosulfate. acs.org Purification by high-performance liquid chromatography (HPFC) can yield the desired 3,5-diiodo-Boc-OMe-L-tyrosine in good yields, with one study reporting a yield of 67.5%. acs.org

For the solvent-free iodination using 2,4,6,8-tetraiodoglycoluril, the reaction proceeds at room temperature over a period of 1.5 to 6 hours, leading to regioselectively formed products in significant yields. nih.govresearchgate.net The use of 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of a disulfide catalyst in acetonitrile (B52724) provides a mild method for the iodination of electron-rich aromatic compounds. youtube.com

A summary of various direct iodination methods is presented below:

| Iodinating Reagent | Substrate | Solvent/Conditions | Yield | Reference |

| Iodine/Sodium Iodide | Tyrosine | Aqueous Ethylamine | - | chemicalbook.com |

| Iodine/H₂O₂ | Tyrosine | Acetic Acid/Hydrochloric Acid | - | chemicalbook.com |

| N-Iodosuccinimide (NIS) | Boc-OMe-L-tyrosine | Dichloromethane, 0°C | 67.5% | acs.org |

| 2,4,6,8-Tetraiodoglycoluril | L-Tyrosine | Solvent-free, Room Temp. | Significant | nih.govresearchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Activated Arenes | Acetonitrile, Disulfide catalyst | High | youtube.com |

| Hydrogen Iodide/Acetic Acid | L-Tyrosine | Dimethyl Sulfoxide, 65°C | 84.63% | chemicalbook.com |

Enantioselective Synthesis and Resolution Techniques for D-Isomer Production

Producing the specific D-isomer of 3,5-diiodotyrosine requires stereoselective synthetic methods or the resolution of a racemic mixture.

One of the primary strategies for obtaining enantiomerically pure D-amino acids is through enzymatic kinetic resolution. frontiersin.orgnih.govsioc-journal.cn This technique utilizes an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. frontiersin.org For example, lipases are commonly used to catalyze the esterification of a racemic alcohol, where one enantiomer reacts significantly faster than the other. frontiersin.org This leaves the unreacted alcohol enriched in the other enantiomer. frontiersin.org While a specific protocol for the kinetic resolution of DL-3,5-diiodotyrosine using this method is not detailed in the provided search results, the principle is broadly applicable to chiral amino acid derivatives. Dynamic kinetic resolution (DKR) is an advancement of this technique where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. sioc-journal.cn

Asymmetric synthesis provides a direct route to a specific enantiomer. Catalytic asymmetric hydrogenation is a powerful tool for preparing D-tyrosine derivatives. nih.gov For instance, using a rhodium catalyst with a chiral biphosphine ligand, such as (R,R)-QuinoxP*, derivatives of D-(R)-tyrosine have been synthesized with high enantiomeric excess (up to 99% ee). nih.gov The substrates for this hydrogenation are typically α,β-unsaturated amino acid precursors, which can be prepared from accessible starting materials like 4-hydroxybenzaldehyde. nih.gov

Another approach involves the stereoselective addition of radicals to a chiral imine. A protocol using visible light-promoted photoredox catalysis has been developed for the synthesis of unnatural α-amino acids. google.com This method employs a chiral N-sulfinyl imine derived from glyoxylate, to which a C-radical is added stereoselectively. google.com

Chemoenzymatic synthesis has also been employed to produce enantiomers of related compounds like 3,5-dinitro-o-tyrosine, which suggests its potential applicability to 3,5-diiodo-D-tyrosine. nih.gov

Synthesis of Isotope-Labeled 3,5-Diiodo-D-tyrosine for Tracer Studies

Isotopically labeled compounds are crucial for tracer studies in biological and chemical research. The synthesis of labeled 3,5-diiodo-D-tyrosine can be achieved by incorporating stable or radioactive isotopes.

A detailed synthesis for ¹³C and ¹⁵N-labeled 3,5-diiodo-L-thyronine has been described, which starts from the appropriately labeled L-tyrosine precursor. acs.org The synthesis begins with the protection of the amino and carboxyl groups of the labeled tyrosine, for example, as Boc-OMe-¹³C₉-¹⁵N-L-tyrosine. acs.org This is followed by direct iodination using N-iodosuccinimide to produce 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-tyrosine. acs.org Subsequent steps involve coupling with a protected hydroxyphenyl derivative and deprotection to yield the final labeled thyronine derivative. acs.org A similar strategy could be employed starting with labeled D-tyrosine to obtain the corresponding D-isomer.

General approaches to synthesizing deuterium-labeled compounds often involve either using a deuterated starting material or performing a hydrogen-deuterium exchange reaction on the target molecule or an intermediate.

Synthesis of Metal Complexes of 3,5-Diiodo-D-tyrosine for Research Applications

3,5-Diiodotyrosine can act as a ligand to form complexes with various metal ions. These complexes are of interest for their potential applications in research, including structural studies and catalysis.

Copper(II) complexes of 3,5-diiodo-L-tyrosine have been synthesized and characterized. sioc-journal.cngoogle.com The formation of these complexes can be challenging due to the low solubility of diiodotyrosine in aqueous solutions. google.com However, the synthesis of hybrid copper(II) complexes with 3,5-diiodo-L-tyrosinate and an aromatic diamine like 1,10-phenanthroline (B135089) has been achieved in an acidic aqueous/methanol medium. google.com These complexes often exhibit a distorted square planar pyramidal coordination geometry around the copper(II) center. google.com In some cases, the carboxylate group of the diiodotyrosine ligand can act as a bridge between two copper(II) ions, leading to the formation of coordination polymers. sioc-journal.cn

A patented process for producing 3,5-diiodothyronines utilizes the formation of a metal complex of 3,5-diiodotyrosine as an intermediate step. nih.gov This process describes the formation of complexes with divalent metals, with copper(II) being particularly advantageous, but also mentioning nickel, cobalt, mercury, zinc, manganese, and cadmium as possibilities. nih.gov The metal complex is typically formed by reacting the diiodotyrosine with a solution of the corresponding metal salt in water. nih.gov For instance, Cu-3,5-diiodo-D,L-tyrosine can be prepared and subsequently used in further reactions. nih.gov

The synthesis of these metal complexes often involves reacting the metal salt with the ligand in a suitable solvent system. For example, a copper(II) chloride complex with 3,5-dibromo-L-tyrosine was synthesized by dissolving the ligand in a methanol/aqueous potassium hydroxide (B78521) mixture and adding it to an aqueous solution of copper(II) chloride. sioc-journal.cn

A summary of representative metal complexes is provided below:

| Metal Ion | Ligands | Key Features | Reference |

| Copper(II) | 3,5-diiodo-L-tyrosinate, 1,10-phenanthroline, water | Monomeric, distorted square planar pyramidal geometry | google.com |

| Copper(II) | 3,5-diiodo-L-tyrosinate, 1,10-phenanthroline, chloride | Monomeric complex | google.com |

| Copper(II) | 3,5-dibromo-L-tyrosinate, chloride | Coordination polymer with bridging carboxylate group | sioc-journal.cn |

| Copper(II), Nickel(II), Cobalt(II), etc. | 3,5-diiodo-tyrosine | Intermediate for further synthesis | nih.gov |

Structural Elucidation and Conformational Analysis of 3,5 Diiodo D Tyrosine Monohydrate

X-ray Crystallography of 3,5-Diiodo-D-tyrosine and its Complexes

X-ray crystallography stands as a powerful and definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been instrumental in revealing the detailed architecture of 3,5-Diiodo-D-tyrosine monohydrate.

Crystal Structure Determination and Refinement

The determination of the crystal structure of this compound involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, ultimately revealing the positions of individual atoms.

| Parameter | Example Value |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 12.388 (2) |

| b (Å) | 13.307 (5) |

| c (Å) | 8.660 (1) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1427.4 (9) |

| Z | 4 |

| Temperature (K) | 295 (1) |

| Wavelength (Å) | 1.54184 |

| Reflections collected | 1693 |

| Unique reflections | 1586 |

| R-factor | 0.032 |

Analysis of Intermolecular and Intramolecular Interactions

The refined crystal structure allows for a detailed analysis of the forces that hold the molecules together in the crystal lattice (intermolecular forces) and the forces within the molecule itself (intramolecular forces). libretexts.orgkhanacademy.org

Intramolecular forces , primarily covalent bonds, define the connectivity and basic shape of the 3,5-Diiodo-D-tyrosine molecule. libretexts.orgkhanacademy.org These include the bonds within the aromatic ring, the amino acid backbone, and the carbon-iodine bonds.

Intermolecular forces are crucial for the stability of the crystal structure and include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. libretexts.org In this compound, the presence of the water molecule, the carboxylic acid group, the amino group, and the phenolic hydroxyl group creates numerous opportunities for hydrogen bonding. nih.gov The water molecule, in particular, can act as both a hydrogen bond donor and acceptor, forming a network of interactions that stabilize the crystal lattice. nih.gov The large, polarizable iodine atoms also contribute significantly to intermolecular interactions through London dispersion forces. libretexts.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structure and functional groups present in a molecule, complementing the data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. 1H NMR and 13C NMR are particularly useful for identifying the chemical environment of hydrogen and carbon atoms, respectively.

For 3,5-Diiodo-L-tyrosine dihydrate, a closely related compound, the 1H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons and the protons of the amino acid backbone. chemicalbook.com The chemical shifts of these protons provide information about their electronic environment. For instance, the aromatic protons are expected to be shifted downfield due to the electron-withdrawing effect of the iodine atoms.

Table 2: Representative 1H NMR Chemical Shifts for 3,5-Diiodo-L-tyrosine in DMSO-d6 chemicalbook.com

| Proton | Chemical Shift (ppm) |

| Aromatic CH | 7.638 |

| α-CH | 3.463 |

| β-CH2 | 2.997, 2.812 |

Note: Data is for the L-isomer dihydrate.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov The frequencies of these vibrations are characteristic of specific functional groups, making these techniques ideal for functional group analysis.

The FT-IR spectrum of a similar compound, L-tyrosine hydrochloride, shows a broad absorption between 2000 and 3500 cm⁻¹, which is attributed to the overlapping stretching vibrations of O-H (from the carboxylic acid and phenolic groups) and N-H (from the amino group). researchgate.net The broadening of these peaks is indicative of hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid is typically observed around 1735 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. In the Raman spectrum of L-tyrosine, characteristic peaks for the aromatic ring and other functional groups are observed. researchgate.net For instance, bands corresponding to CH₂ rocking and C-C stretching can be identified. researchgate.net

Table 3: Selected Vibrational Frequencies for Tyrosine Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) (FT-IR) researchgate.net | Approximate Wavenumber (cm⁻¹) (Raman) researchgate.net |

| O-H, N-H | Stretching | 2000-3500 (broad) | 2800-3070 |

| C=O | Stretching | 1735 | 1724 |

| NH₃⁺ | Bending | 1598, 1475 | 1613, 1558 |

| CH₂ | Bending | 1475, 1351 | 1458, 1328 |

| Phenolic C-O | Stretching | 1235 | 1235 |

Note: Data is for L-tyrosine hydrochloride and may vary for this compound.

Electronic Spectroscopy (NIR-Vis-UV) for Electronic Transitions

Electronic spectroscopy, specifically in the Near-Infrared (NIR), Visible (Vis), and Ultraviolet (UV) regions, provides information about the electronic transitions within a molecule. The absorption of light in the UV-Vis region by 3,5-Diiodo-D-tyrosine is dominated by the π → π* transitions of the aromatic ring. nih.gov

The ionization of the phenolic hydroxyl group in tyrosine derivatives significantly affects the UV spectrum. d-nb.info This property can be used to determine the pKa of the phenolic group. The absorption maximum of the neutral phenol (B47542) group is typically around 277 nm, which shifts to approximately 294 nm upon deprotonation to the phenolate (B1203915) anion. d-nb.info The presence of the two iodine atoms on the aromatic ring is expected to influence the position and intensity of these absorption bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. This makes it particularly well-suited for the investigation of transition metal complexes, many of which are paramagnetic. The technique provides detailed information about the electronic structure, coordination environment, and magnetic properties of the metal center.

While specific EPR studies on metal complexes of this compound are not extensively documented, the principles of the technique and studies on related systems, such as copper(II) complexes of tyrosine, provide a solid foundation for understanding what such investigations would entail.

EPR spectroscopy can be used to determine key parameters of a metal complex, including the g-tensor and hyperfine coupling constants. The g-tensor provides information about the electronic environment of the unpaired electron, while hyperfine coupling constants reveal details about the interaction of the electron spin with the nuclear spins of the metal and ligand atoms.

A study on single crystals of a Cu(II)-L-tyrosine complex demonstrated the power of EPR in elucidating the magnetic interactions between copper centers. nih.gov The analysis of the EPR spectra allowed for the quantification of exchange interactions between neighboring copper ions, which are mediated by the carboxylate groups of the tyrosine ligands. nih.gov

In a hypothetical EPR study of a metal complex with 3,5-Diiodo-D-tyrosine, several key features would be of interest. The coordination of the amino acid to the metal ion could occur through the amino and carboxylate groups, and potentially through the phenolic hydroxyl group. The resulting geometry of the complex would be reflected in the EPR spectrum.

The presence of the two iodine atoms on the phenyl ring could influence the EPR parameters in several ways. The electron-withdrawing nature of iodine would affect the electron density on the phenolic ring and, consequently, the electronic properties of the metal center if the phenol oxygen is involved in coordination. Furthermore, if the unpaired electron has some delocalization onto the ligand, hyperfine coupling to the iodine nuclei (¹²⁷I, I = 5/2) might be observable, which would provide direct evidence for the involvement of the iodinated ring in the electronic structure of the complex.

The table below summarizes the key EPR parameters and the information they can provide for a hypothetical transition metal complex of 3,5-Diiodo-D-tyrosine.

| EPR Parameter | Information Provided |

| g-tensor (g_x, g_y, g_z) | Provides information about the symmetry of the metal ion's coordination environment and the nature of the ground electronic state. |

| Metal Hyperfine Coupling (A) | Quantifies the interaction between the electron spin and the nuclear spin of the central metal ion, offering insight into the metal's d-orbital character in the singly occupied molecular orbital. |

| Ligand Superhyperfine Coupling | Reveals the interaction of the electron spin with the nuclear spins of the coordinating ligand atoms (e.g., ¹⁴N from the amino group), confirming the atoms bound to the metal. |

| Iodine Hyperfine Coupling | If observable, would indicate delocalization of the unpaired electron onto the iodinated phenyl ring. |

The study of metal complexes of 3,5-Diiodo-D-tyrosine using EPR spectroscopy would provide valuable insights into their structure and bonding. Such information is crucial for understanding their potential roles in biological systems and for the design of new metal-based compounds with specific properties.

Molecular Interactions and Biological Activities of 3,5 Diiodo D Tyrosine Non Clinical/in Vitro Research

Ligand Binding Studies with Transport Proteins

The interaction of iodinated tyrosine analogs with amino acid transporters is a significant area of research, particularly concerning the Large-neutral Amino Acid Transporter 1 (LAT1), which is vital for cellular nutrient supply and is often overexpressed in cancer cells.

In vitro studies and cryo-electron microscopy have elucidated the interaction between 3,5-diiodo-L-tyrosine and the human LAT1-4F2hc heterodimer. nih.gov This compound binds to the classical substrate-binding pocket of LAT1. nih.gov The binding involves the formation of hydrogen bonds between the inhibitor's α-carboxylate and protonated α-amino groups with the main chain atoms in the unwound regions of transmembrane helices (TM) 1 and 6 of LAT1, respectively. nih.gov Additionally, the phenolic hydroxyl group of the di-iodinated tyrosine forms a hydrogen bond with the side chain of the amino acid residue Tyr259 on TM6. nih.gov

The structure of the LAT1-4F2hc complex bound to 3,5-diiodo-L-tyrosine reveals that the transporter is locked in an outward-facing occluded conformation. nih.gov This is a distinct inhibitory mechanism that may represent an intermediate state between the outward-open and outward-facing occluded states of the transporter. nih.gov The bulky side chain of the di-iodinated tyrosine interacts with Phe252 on TM6 and Phe400 on TM10, contributing to this conformational arrest. nih.gov

3,5-Diiodo-L-tyrosine acts as a competitive inhibitor of LAT1. nih.gov Its structural similarity to tyrosine, a natural substrate of LAT1, allows it to compete for binding to the transporter. nih.gov This inhibition prevents the transport of other large neutral amino acids, such as leucine (B10760876). Research has reported an IC₅₀ value of 7.9 μM for the inhibition of LAT1 by 3,5-diiodo-L-tyrosine. nih.gov This competitive inhibition is a key mechanism for its potential biological effects, as LAT1 is crucial for supplying essential amino acids to rapidly proliferating cells. nih.gov

Table 1: Inhibition Data for 3,5-Diiodo-L-tyrosine

| Compound | Target | Inhibition Type | IC₅₀ Value | Cell Model Context |

| 3,5-Diiodo-L-tyrosine | LAT1 | Competitive | 7.9 μM | Inhibition of leucine transport nih.gov |

Interactions with Aminoacyl-tRNA Synthetases and Related Enzymes

Aminoacyl-tRNA synthetases are essential enzymes that charge transfer RNAs (tRNAs) with their cognate amino acids for protein synthesis. Tyrosyl-tRNA synthetase (TyrRS) is responsible for attaching tyrosine to its corresponding tRNA (tRNATyr). nih.gov

Studies have shown that TyrRS can sometimes interact with analogs of tyrosine. While wild-type TyrRS has high fidelity, certain mutant forms have been shown to utilize 3-iodo-L-tyrosine, enabling its potential incorporation into proteins at specific sites. nih.gov Furthermore, some TyrRS enzymes from organisms like E. coli and S. cerevisiae are capable of mischarging tRNATyr with D-tyrosine. nih.gov The resulting D-Tyr-tRNATyr is typically hydrolyzed by a specific deacylase enzyme, which acts as a quality control mechanism to prevent the incorporation of D-amino acids into proteins. nih.govdrugbank.com This suggests a potential, though likely inefficient, interaction pathway for 3,5-Diiodo-D-tyrosine with the translational machinery, subject to cellular proofreading mechanisms.

Biochemical Impact in Cellular Models (e.g., Antiproliferative Effects in Cell Lines)

The primary biochemical impact of 3,5-diiodotyrosine in cellular models stems from its potent inhibition of the LAT1 transporter. nih.gov LAT1 is overexpressed in a wide variety of human cancers to meet the high demand for essential amino acids required for rapid growth and proliferation. nih.govnih.gov By competitively inhibiting LAT1, 3,5-diiodo-L-tyrosine can restrict the cellular uptake of crucial amino acids like leucine. nih.gov

This nutrient deprivation can, in principle, lead to an antiproliferative effect, slowing down or arresting the growth of cancer cells that are highly dependent on LAT1 function. Therefore, the inhibition of LAT1 is considered a promising strategy for cancer therapy, and inhibitors like 3,5-diiodo-L-tyrosine serve as important research compounds to explore this therapeutic avenue. nih.govnih.gov

Studies on the Role of Iodo Groups in Molecular Recognition and Stability

The two iodine atoms on the phenyl ring of 3,5-diiodotyrosine play a critical role in its molecular recognition and binding stability, particularly in its interaction with LAT1. nih.gov The substitution of hydrogen atoms with the much larger iodine atoms at the meta positions of the tyrosine ring creates significant steric bulk. nih.gov

In the LAT1 binding pocket, this steric effect between the di-iodinated side chain and transmembrane helix TM6 is proposed to be the reason for locking the transporter in an outward-occluded state. nih.gov This prevents the conformational changes necessary for the transport cycle to complete, effectively inhibiting the transporter's function. nih.gov This highlights how the iodo groups are not merely passive substituents but are actively involved in defining the specific inhibitory mechanism and stabilizing a non-functional conformation of the transport protein.

Advanced Analytical Research Techniques for 3,5 Diiodo D Tyrosine

Chromatographic Separations and Quantitation in Research Samples

Chromatography is a fundamental technique for separating and quantifying iodoamino acids from complex mixtures. researchgate.net The choice of method depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of iodotyrosines and iodothyronines in both pharmaceutical and biological samples. researchgate.netnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

Method development often begins with a broad gradient elution to screen for the components in a sample. chromatographyonline.com A typical method involves a binary mobile phase system, for instance, an aqueous solution of an acid like trifluoroacetic acid (TFA) or phosphoric acid as solvent A, and an organic solvent like acetonitrile (B52724) as solvent B. researchgate.netnih.gov A gradient program, where the proportion of solvent B is increased over time, allows for the separation of compounds with varying polarities. For instance, a 25-minute gradient scale program has been successfully used to separate 3,5-diiodo-L-tyrosine and related metabolites. researchgate.net

Detection is commonly achieved using a photodiode-array (PDA) detector, which measures UV absorbance across a range of wavelengths. researchgate.net For enhanced sensitivity, especially in biological tissues, fluorimetric detection can be employed after derivatization. nih.gov A pre-column or post-column reaction with a fluorescent tag, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride), can significantly lower the limits of detection to picomole levels. nih.gov

Sample preparation is critical for reliable quantitation, particularly for biological samples like serum and urine. Solid Phase Extraction (SPE) with C18 cartridges is frequently used to remove matrix interferences and concentrate the analytes, with reported recoveries ranging from 87% to over 107%. researchgate.net

Table 1: Example Parameters for HPLC Method Development

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Inertsil C18 or similar reversed-phase column. | researchgate.net |

| Mobile Phase A | 0.1% aqueous solution of trifluoroacetic acid (TFA) or 3.0 mM H3PO4 buffer. | researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile. | researchgate.netchromatographyonline.com |

| Elution Mode | Gradient elution (e.g., 10-60% B over 7 minutes or a 25-minute program). | researchgate.netchromatographyonline.com |

| Flow Rate | Typically 1.0 mL/min. | researchgate.netchromatographyonline.com |

| Detection | Photodiode-Array (PDA) or Fluorescence (after derivatization). | researchgate.netnih.gov |

| Sample Prep | Solid Phase Extraction (SPE) for biological matrices. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolving power and sensitive detection but is not directly applicable to non-volatile and polar molecules like amino acids. sigmaaldrich.commdpi.com Therefore, 3,5-diiodo-D-tyrosine must undergo a chemical derivatization process prior to analysis to increase its volatility and thermal stability. sigmaaldrich.commdpi.com

The derivatization process typically involves a one or two-step reaction to protect the polar functional groups (carboxyl, amino, and hydroxyl groups). sigmaaldrich.commdpi.com A common approach is silylation, using reagents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov This one-step procedure is effective for the simultaneous analysis of multiple amino acids. nih.gov The resulting TBDMS derivatives are more volatile and produce characteristic fragmentation patterns upon electron ionization in the mass spectrometer. sigmaaldrich.com These patterns, which often include fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57), are crucial for confirming the identity of the analyte. sigmaaldrich.com

The GC separation is typically performed on a capillary column, such as an HP-5MS. researchgate.netnih.gov The method involves a temperature program where the column temperature is gradually increased to elute the derivatives based on their boiling points. sigmaaldrich.com

Table 2: General Workflow for GC-MS Analysis of Amino Acid Derivatives

| Step | Description | Details | Source(s) |

|---|---|---|---|

| 1. Extraction | Isolation of amino acids from the sample matrix. | Protein precipitation followed by extraction. | researchgate.net |

| 2. Derivatization | Conversion of polar amino acids to volatile derivatives. | One-step reaction with a silylating agent like MTBSTFA. | nih.gov |

| 3. GC Separation | Separation of derivatives on a capillary column. | Use of a temperature gradient on an HP-5MS or similar column. | researchgate.netnih.gov |

| 4. MS Detection | Ionization, fragmentation, and detection of derivatives. | Electron ionization (EI) followed by analysis of mass spectra for identification and quantification. | sigmaaldrich.com |

Ion-exchange chromatography (IEC) is a powerful technique for the purification of ionizable molecules, including amino acids, based on their net charge. nih.gov It is particularly useful for large-scale purification due to its high sample-handling capacity. nih.gov The charge on 3,5-diiodo-D-tyrosine is pH-dependent due to its amino and carboxyl groups.

In IEC, a sample is loaded onto a column containing a charged resin. youtube.com For a positively charged analyte (at a pH below its isoelectric point), a cation-exchange column with negatively charged resin is used. youtube.com Conversely, for a negatively charged analyte (at a pH above its isoelectric point), an anion-exchange column with positively charged resin is employed. youtube.com After unbound molecules are washed away, the bound analyte is eluted by changing the pH of the mobile phase or by increasing its ionic strength with a salt gradient (e.g., using NaCl). youtube.com

Specialized mixed-mode columns that combine hydrophobic and ion-exchange properties can be used to simultaneously analyze compounds with a wide range of polarities, such as iodide ions and hydrophobic thyroid hormones, in a single HPLC run. sielc.com This approach provides an alternative selectivity that can be beneficial for complex research samples. sielc.com

Mass Spectrometry for Metabolite Identification and Quantification in Biological Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific identification and quantification of metabolites in complex biological samples. nih.govnih.gov

For targeted quantification of known metabolites like 3,5-diiodo-D-tyrosine, tandem mass spectrometry (MS/MS) is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, subjecting it to fragmentation, and then monitoring a specific product ion in the second mass analyzer. nih.gov This high specificity minimizes interferences from the sample matrix, allowing for accurate quantification even at very low concentrations. nih.gov Isotope dilution methods, where a stable isotope-labeled version of the analyte is used as an internal standard, are often employed to achieve high accuracy. nih.gov

For the identification of unknown metabolites, untargeted metabolomics approaches are used. frontiersin.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of precursor and fragment ions. nih.gov This data allows for the determination of the elemental formula of a potential metabolite. The fragmentation pattern (MS/MS spectrum) serves as a structural fingerprint, which can be compared against spectral libraries and databases like the Human Metabolome Database (HMDB) and Metlin to identify the compound. frontiersin.org

Table 3: Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Application | Principle | Source(s) |

|---|---|---|---|

| LC-MS/MS (MRM) | Quantification | A specific precursor ion is selected and fragmented, and a specific product ion is monitored for high sensitivity and specificity. | nih.govnih.gov |

| LC-HRMS | Identification | Provides accurate mass measurement to determine the elemental composition of an unknown metabolite. | nih.govfrontiersin.org |

| MS/MS Fragmentation | Identification | The pattern of fragment ions provides structural information that can be compared to databases for compound identification. | frontiersin.org |

Radiochemical Methods and Isotope Tracer Studies

Radiochemical methods offer exceptional sensitivity for tracking molecules in biological systems. 3,5-Diiodo-D-tyrosine can be labeled with radioactive isotopes of iodine, such as ¹²⁵I or ¹³¹I, to create a radiotracer. chemimpex.com These tracers are instrumental in studying thyroid hormone synthesis, metabolism, and in the development of radiopharmaceuticals for imaging and diagnostic applications. chemimpex.com

The radioactivity of the labeled compound allows for its detection at extremely low concentrations, far below what is possible with many other analytical techniques. For example, ¹²⁵I-labeled thyroid hormones have been used to accurately determine the recovery rates of extraction procedures in HPLC method validation. nih.gov

Isotope tracer studies are used to follow the metabolic fate of a compound in vivo or in vitro. nih.gov By introducing a labeled form of 3,5-diiodo-D-tyrosine into a biological system, researchers can track its uptake into tissues, identify its metabolic products, and measure rates of protein turnover. nih.gov The distribution and concentration of the radiolabeled compound and its metabolites can be measured over time using techniques like scintillation counting or autoradiography, providing dynamic insights into metabolic pathways. nih.gov

Computational and Theoretical Studies on 3,5 Diiodo D Tyrosine

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe how a ligand like 3,5-Diiodo-D-tyrosine might interact with a protein, providing a dynamic view of the binding process that complements the static picture from experimental methods. nih.govspringernature.com While specific MD simulation studies on 3,5-Diiodo-D-tyrosine are not extensively documented in publicly available literature, the principles can be understood from simulations of structurally related thyroid hormones and their interactions with thyroid hormone receptors (TRs). nih.gov

MD simulations of ligands such as 3,5,3'-triiodo-L-thyronine (T3) with the ligand-binding domain (LBD) of TRs have revealed that significant conformational changes in the protein are necessary for both ligand binding and release. nih.gov These simulations show that there are no obvious entry or exit routes on the protein surface, and thus, the ligand must navigate a complex landscape of moving protein components. nih.gov

Studies on T3 dissociation from the TRα1 LBD have identified multiple potential pathways for the ligand to exit the binding pocket. nih.gov These pathways involve the dynamic opening and separation of several alpha-helices (H) and loops within the protein structure. nih.gov

Potential Ligand Dissociation Pathways from Thyroid Hormone Receptors Identified by MD Simulations:

| Pathway | Description of Conformational Change |

| Path I | Opening of helix 12 (H12). nih.gov |

| Path II | Separation of helix 8 (H8) and helix 11 (H11), and the Ω-loop between H2 and H3. nih.gov |

| Path III | Opening of helix 2 (H2) and helix 3 (H3), and the intervening β-strand. nih.gov |

These pathways are not mutually exclusive and their prevalence can depend on the specific ligand and the isoform of the thyroid hormone receptor. nih.gov For 3,5-Diiodo-D-tyrosine, it can be inferred that similar dynamic processes would govern its interaction with target proteins. The internal flexibility of diiodothyronine molecules, as suggested by NMR studies, further underscores the importance of considering a range of conformations in binding studies. researchgate.net The integration of MD simulations with experimental data can thus provide a more complete understanding of the molecular basis for the biological activity of 3,5-Diiodo-D-tyrosine. nih.govresearchgate.net

Docking Studies for Ligand Discovery and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to screen virtual libraries of small molecules and to propose the binding mode of a ligand at the active site of a protein. nih.govdntb.gov.ua For 3,5-Diiodo-D-tyrosine, docking studies can elucidate how it fits into the binding pockets of its target proteins and identify the key interactions that stabilize the complex.

While specific docking studies focusing solely on 3,5-Diiodo-D-tyrosine are not prevalent in the literature, studies on selective agonists for the thyroid hormone receptor beta (TRβ) provide a framework for understanding its potential interactions. nih.govresearchgate.net In these studies, algorithms like the Lamarckian Genetic Algorithm in AutoDock are employed to explore the conformational space of the ligand within the receptor's active site. nih.govresearchgate.net

The binding of thyroid hormone analogues to TRs is characterized by a set of specific interactions with amino acid residues in the binding pocket. These interactions typically include hydrogen bonds and hydrophobic interactions. For instance, studies on TRβ agonists have highlighted the importance of interactions with specific arginine, histidine, and asparagine residues.

Key Amino Acid Residues in Thyroid Hormone Receptor Binding:

| Residue | Potential Interaction Type |

| Arginine | Hydrogen Bonding |

| Histidine | Hydrogen Bonding, π-stacking |

| Asparagine | Hydrogen Bonding |

Docking studies, in conjunction with 3D-QSAR, can generate contour maps that visualize the regions where certain physicochemical properties of the ligand are favorable or unfavorable for binding. dntb.gov.ua For a molecule like 3,5-Diiodo-D-tyrosine, these maps would highlight the importance of the negatively charged carboxylate group, the positively charged amino group, and the bulky, hydrophobic di-iodinated phenyl ring for optimal binding. The results from such studies can guide the design of new ligands with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The goal of QSAR studies is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. researchgate.net This approach is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective molecules. nih.gov

For 3,5-Diiodo-D-tyrosine and related compounds, QSAR models can be developed to predict their binding affinity to thyroid hormone receptors or their activity in other biological assays. These models are built by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to find a correlation between the descriptors and the activity. nih.govresearchgate.net

Commonly Used Descriptors in QSAR Models for Thyroid Hormone Analogs:

| Descriptor Type | Description | Relevance |

| Steric Descriptors | Describe the size and shape of the molecule. | Important for fitting into the binding pocket. |

| Electrostatic Descriptors | Describe the distribution of charge in the molecule. | Crucial for hydrogen bonding and other polar interactions. dntb.gov.ua |

| Hydrophobic Descriptors | Describe the water-repelling properties of the molecule. | Important for interactions with nonpolar residues in the binding pocket. |

| Topological Descriptors | Describe the connectivity of atoms in the molecule. | Can capture aspects of molecular size and branching. |

A successful QSAR model for thyroid hormone receptor agonists, for example, might show that high activity is correlated with specific steric and electrostatic fields around the molecule. dntb.gov.ua The model for TRβ agonists achieved high statistical significance, with cross-validated (q²) and non-cross-validated (r²) values indicating good predictive ability. nih.gov Such models can provide valuable insights into the structure-activity landscape and guide the optimization of lead compounds. nih.govnih.gov The development of QSAR models for iodinated compounds is an active area of research, with the potential to accelerate the discovery of new therapeutic agents. nih.gov

Theoretical Characterization of Non-Covalent Interactions

Non-covalent interactions are the attractive or repulsive forces between atoms or molecules, other than covalent bonds. These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are crucial for the structure and function of biological macromolecules and their complexes with ligands. nih.gov For 3,5-Diiodo-D-tyrosine, the two iodine atoms introduce the possibility of halogen bonding, a specific and directional non-covalent interaction that can significantly influence its binding to proteins. acs.org

Theoretical methods, such as quantum chemical calculations and Non-Covalent Interaction (NCI) analysis, are used to characterize these weak interactions. nih.govrsc.org These methods can calculate the strength and geometry of non-covalent bonds and visualize the regions of interaction.

The iodine atoms in 3,5-Diiodo-D-tyrosine can act as halogen bond donors. A halogen bond is formed when an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic region on another molecule, such as a carbonyl oxygen in a protein backbone. acs.org This interaction is analogous to a hydrogen bond but can have different geometric and energetic properties. acs.org Studies on halogenated tyrosine analogs in proteins have shown that iodine can form stabilizing halogen bonds with backbone amides. acs.orgacs.org

Types of Non-Covalent Interactions Involving Halogenated Tyrosine Analogs:

| Interaction Type | Description |

| Halogen Bond | An attractive interaction between a halogen atom (e.g., iodine) and a Lewis base (e.g., oxygen or nitrogen). acs.org |

| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| π-π Stacking | An attractive interaction between the aromatic rings of two molecules. |

| Anion-π Interaction | An attractive interaction between an anion and the electron-rich face of an aromatic ring. rsc.orgresearchgate.net |

Theoretical studies on the interaction of halide ions with tyrosine have shown that the nature of the interaction is sensitive to the size of the halide. rsc.orgresearchgate.net For iodide, interactions with the phenolic hydroxyl group are more favorable. rsc.orgresearchgate.net Furthermore, the introduction of halogen atoms on the tyrosine ring has been shown to promote the self-assembly of peptides into organized structures, highlighting the structure-directing role of these interactions. nih.gov A comprehensive theoretical characterization of the non-covalent interactions of 3,5-Diiodo-D-tyrosine is essential for a complete understanding of its molecular recognition properties and its role in biological systems.

Future Research Directions and Open Questions

Elucidation of Novel Biological Roles and Pathways for 3,5-Diiodo-D-tyrosine

A primary area of future investigation is the discovery of novel biological functions and metabolic pathways for 3,5-Diiodo-D-tyrosine. While L-amino acids are the primary building blocks of proteins, D-amino acids are now known to play significant roles in various physiological and pathological processes across different organisms. nih.govthieme-connect.com

D-amino acids are involved in bacterial cell wall synthesis, act as neurotransmitters and neuromodulators in the nervous system, and their levels have been correlated with diseases like cancer and Alzheimer's. numberanalytics.comnews-medical.netfrontiersin.orgnih.gov For instance, D-serine is a crucial co-agonist of the NMDA receptor in the brain. numberanalytics.comnews-medical.net The metabolic pathway of D-tyrosine is distinct from its L-isomer and is important for maintaining amino acid balance and regulating oxidative stress. ontosight.ai

Given this context, it is plausible that 3,5-Diiodo-D-tyrosine possesses unique biological activities. Research on a related compound, 3,5-dibromo-D-tyrosine, has shown beneficial effects in experimental models of stroke and seizures, suggesting that halogenated D-tyrosine derivatives could be a promising area for therapeutic development. nih.gov Future research should focus on:

Screening for Biological Activity: Systematically screening 3,5-Diiodo-D-tyrosine for various biological effects, including neurological, metabolic, and anti-inflammatory activities.

Identifying Metabolic Pathways: Investigating how 3,5-Diiodo-D-tyrosine is metabolized in different organisms and cell types. This would involve identifying the enzymes responsible for its synthesis and degradation.

Exploring Interkingdom Signaling: Investigating if 3,5-Diiodo-D-tyrosine plays a role in communication between microbes and their hosts, a known function for other D-amino acids. frontiersin.org

Table 1: Potential Areas for Investigating the Biological Roles of 3,5-Diiodo-D-tyrosine

| Research Area | Rationale |

| Neurobiology | D-amino acids like D-serine are active in the central nervous system. numberanalytics.comnews-medical.net The demonstrated effect of 3,5-dibromo-D-tyrosine in stroke and seizure models provides a strong basis for investigation. nih.gov |

| Metabolism | The L-isomer is involved in thyroid hormone metabolism. hmdb.ca The D-isomer may have distinct metabolic effects or interact with metabolic pathways in novel ways. |